molecular formula C14H20ClNO4 B15244115 (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride

Cat. No.: B15244115
M. Wt: 301.76 g/mol
InChI Key: JWQCQQTXGWBHHP-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions until it is selectively removed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Coupling: It can be used in peptide coupling reactions, where the Boc-protected amino group is coupled with carboxylic acids to form amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles depending on the desired substitution

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS)

Major Products Formed

    Deprotection: The major product is the free amino acid or peptide.

    Substitution: The major products depend on the nucleophile used.

    Coupling: The major products are peptides or other amide-containing compounds.

Scientific Research Applications

®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the preparation of biologically active peptides and proteins.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthetic processes. When the Boc group is removed under acidic conditions, the free amino group becomes available for further reactions, such as coupling with carboxylic acids to form amide bonds.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminoethyl)benzoic acid: This compound lacks the Boc protective group and is more reactive.

    ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)phenylalanine: This compound has a similar structure but with an additional phenyl group.

Uniqueness

®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is unique due to its Boc-protected amino group, which provides selective reactivity and protection during synthetic processes. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Properties

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

IUPAC Name

4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid;hydrochloride

InChI

InChI=1S/C14H19NO4.ClH/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17;/h5-9H,1-4H3,(H,15,18)(H,16,17);1H/t9-;/m1./s1

InChI Key

JWQCQQTXGWBHHP-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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